4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is a compound that features a thiophene ring attached to a thiomorpholine ring, with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine derivatives with thiophene-based compounds. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with active sites, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the thiophene ring, making it less versatile in chemical reactions.
Thiophene-2-carboxylic acid: Lacks the thiomorpholine ring, limiting its biological applications.
Uniqueness
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiophene and thiomorpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C10H13NO2S2 |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-(thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S2/c12-10(13)9-7-15-4-2-11(9)5-8-1-3-14-6-8/h1,3,6,9H,2,4-5,7H2,(H,12,13) |
InChI Key |
LSBCGMZMIDKHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CC2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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